2-[4-(Trifluoromethyl)phenyl]phthalazin-1-one
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Overview
Description
2-[4-(Trifluoromethyl)phenyl]phthalazin-1-one is a chemical compound that belongs to the class of phthalazinone derivatives. These compounds are known for their significant biological activities and pharmacological properties. The trifluoromethyl group attached to the phenyl ring enhances the compound’s stability and bioavailability, making it a valuable molecule in various scientific research and industrial applications .
Scientific Research Applications
2-[4-(Trifluoromethyl)phenyl]phthalazin-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
Target of Action
These include gamma-aminobutyric acid (GABA) receptors , cyclooxygenase-2 (COX-2) , and voltage-gated calcium channels . These targets play crucial roles in various biological processes, including neurotransmission, inflammation, and muscle contraction.
Mode of Action
Phthalazine derivatives are known to bind to their targets and modulate their activity . For instance, when interacting with GABA receptors, they can enhance or inhibit the receptor’s function, affecting the transmission of nerve signals in the brain.
Biochemical Pathways
Given the known targets of phthalazine derivatives, it can be inferred that this compound may influence pathways related toneurotransmission , inflammation , and muscle contraction .
Result of Action
Based on the known effects of phthalazine derivatives, this compound may exertantimicrobial , antidiabetic , analgesic , anticonvulsant , antitumor , antiproliferative , antiepileptic , anti-inflammatory , and vasorelaxant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethyl)phenyl]phthalazin-1-one typically involves the cyclization of 2-hydrazinyl-3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridine with 2-aroylbenzoic acids in ethanol containing a catalytic amount of concentrated sulfuric acid under solid-state conditions . This method provides a high yield of the desired product with minimal by-products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of greener synthesis methods, such as solvent-free reactions and microwave-assisted synthesis, is also being explored to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)phenyl]phthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Comparison with Similar Compounds
Similar Compounds
Phthalazine: A parent compound with similar biological activities.
Phthalazinone: Another derivative with comparable pharmacological properties.
Trifluoromethylbenzenes: Compounds with the trifluoromethyl group, known for their stability and bioavailability
Uniqueness
2-[4-(Trifluoromethyl)phenyl]phthalazin-1-one stands out due to the presence of both the phthalazinone core and the trifluoromethyl group, which together enhance its biological activity and stability. This unique combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)11-5-7-12(8-6-11)20-14(21)13-4-2-1-3-10(13)9-19-20/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPRXIZUZSVBLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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